molecular formula C7H2BrClN2O4S B1416383 2-Bromo-3-cyano-6-nitrobenzenesulfonyl chloride CAS No. 1804402-99-0

2-Bromo-3-cyano-6-nitrobenzenesulfonyl chloride

Cat. No.: B1416383
CAS No.: 1804402-99-0
M. Wt: 325.52 g/mol
InChI Key: WYIYMRBLBOITDH-UHFFFAOYSA-N
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Description

2-Bromo-3-cyano-6-nitrobenzenesulfonyl chloride is a highly reactive chemical compound widely used in various fields, including medical, environmental, and industrial research. It serves as a reagent in organic synthesis and as a starting material for the preparation of other compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-cyano-6-nitrobenzenesulfonyl chloride typically involves the bromination, nitration, and sulfonylation of benzene derivatives. The reaction conditions often require the use of strong acids and bases, as well as controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors and automated systems to maintain consistency and efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-cyano-6-nitrobenzenesulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other nucleophiles.

    Reduction Reactions: The nitro group can be reduced to an amino group under specific conditions.

    Oxidation Reactions: The cyano group can be oxidized to a carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols, typically under basic conditions.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

Major Products Formed

    Substitution: Products include sulfonamides, sulfonate esters, and sulfonate thioesters.

    Reduction: The major product is 2-Bromo-3-cyano-6-aminobenzenesulfonyl chloride.

    Oxidation: The major product is 2-Bromo-3-carboxy-6-nitrobenzenesulfonyl chloride.

Scientific Research Applications

2-Bromo-3-cyano-6-nitrobenzenesulfonyl chloride is used in various scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis to introduce sulfonyl chloride groups into molecules.

    Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their functions and interactions.

    Medicine: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-3-cyano-6-nitrobenzenesulfonyl chloride involves the reactivity of the sulfonyl chloride group, which can form covalent bonds with nucleophiles. This reactivity allows the compound to modify other molecules, such as proteins and peptides, by forming sulfonamide or sulfonate ester linkages. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-3-cyano-6-nitrobenzenesulfonic acid
  • 2-Bromo-3-cyano-6-nitrobenzenesulfonamide
  • 2-Bromo-3-cyano-6-nitrobenzenesulfonate esters

Uniqueness

2-Bromo-3-cyano-6-nitrobenzenesulfonyl chloride is unique due to its highly reactive sulfonyl chloride group, which allows it to participate in a wide range of chemical reactions. This reactivity makes it a valuable reagent in organic synthesis and various scientific research applications.

Properties

IUPAC Name

2-bromo-3-cyano-6-nitrobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrClN2O4S/c8-6-4(3-10)1-2-5(11(12)13)7(6)16(9,14)15/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYIYMRBLBOITDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C#N)Br)S(=O)(=O)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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